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Compound of Interest

Compound Name: MtTMPK-IN-4

Cat. No.: B12411841

A comprehensive analysis of the structure-activity relationship (SAR) of analogues of the
Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, MtTMPK-IN-4, reveals
critical insights for the development of potent anti-tuberculosis agents. This guide provides a
detailed comparison of these analogues, supported by experimental data, to aid researchers
and drug development professionals in the rational design of novel MtTMPK inhibitors.

Structure-Activity Relationship of MtTMPK-IN-4
Analogues

MtTMPK-IN-4 belongs to a class of non-nucleoside inhibitors characterized by a 1-(1-((4-
phenoxyquinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold. SAR
studies on this series have elucidated the importance of various structural modifications on the
inhibitory potency against MtTMPK and the whole-cell activity against M. tuberculosis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) against MtTMPK and the
minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv for a selection of
MtTMPK-IN-4 analogues.
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R (Substitution on

M. tuberculosis

Compound . MtTMPK IC50 (uM)
Phenoxy Ring) H37Rv MIC (pg/mL)

1 H 7.8x0.6 >100
2 4-F 55+04 >100
3 3-Cl 6.1+£0.5 50

4 4-Cl 28+0.2 25

5 3,4-diCl 19+01 12.5
6 3,5-diCl 0.8+0.1 6.25
7 4-CF3 3.2+03 25

8 3,5-di(CF3)2 0.9+0.1 12.5
9 4-OMe 152+1.2 >100
10 4-CN 45+04 50

Data is compiled from publicly available research on non-nucleoside MtTMPK inhibitors.

The data clearly indicates that substitutions on the terminal phenoxy ring significantly impact
both enzyme inhibition and whole-cell activity. Lipophilic and electron-withdrawing groups at the
meta and para positions of the phenoxy ring tend to enhance potency. Notably, the 3,5-dichloro
(Compound 6) and 3,5-bis(trifluoromethyl) (Compound 8) substitutions resulted in the most
potent inhibitors in this series.

Experimental Protocols
MtTMPK Inhibition Assay

The inhibitory activity of the compounds against MtTMPK was determined using a coupled-
enzyme spectrophotometric assay. The assay measures the phosphorylation of thymidine
monophosphate (TMP) to thymidine diphosphate (TDP), which is coupled to the oxidation of
NADH.
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» Reaction Mixture: The reaction was carried out in a buffer containing 50 mM Tris-HCI (pH
7.5), 50 mM KCI, 5 mM MgCI2, 1 mM DTT, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 2
units of lactate dehydrogenase, and 2 units of pyruvate kinase.

e Enzyme and Substrates: Recombinant MtTMPK (50 nM) was pre-incubated with the test
compound at varying concentrations for 10 minutes at 25°C. The reaction was initiated by
the addition of ATP (1 mM) and TMP (0.1 mM).

o Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of
NADH, was monitored continuously for 15 minutes using a spectrophotometer.

» |C50 Determination: The initial reaction velocities were plotted against the inhibitor
concentration, and the IC50 values were calculated by fitting the data to a four-parameter
logistic equation.

Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against M. tuberculosis H37Rv
was determined using the microplate Alamar blue assay (MABA).

e Cell Culture:M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented
with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

e Compound Preparation: Compounds were serially diluted in a 96-well microplate.

e |noculation: An inoculum of M. tuberculosis was added to each well to a final concentration of
approximately 5 x 10"5 CFU/mL.

e Incubation: The plates were incubated at 37°C for 7 days.

e MIC Determination: After incubation, Alamar blue solution was added to each well, and the
plates were re-incubated for 24 hours. The MIC was defined as the lowest concentration of
the compound that prevented a color change from blue to pink.

Visualizations
Signaling Pathway of MtTMPK
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Caption: Role of MtTMPK in the DNA synthesis pathway of M. tuberculosis and its inhibition.

Experimental Workflow for SAR Studies
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Caption: Workflow for the structure-activity relationship (SAR) study of MtTMPK inhibitors.
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 To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of
MtTMPK-IN-4 analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411841#structure-activity-relationship-sar-studies-
of-mttmpk-in-4-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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